γ-Hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid γ-Hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid
Brand Name: Vulcanchem
CAS No.: 1948-76-1
VCID: VC0157358
InChI: InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18)
SMILES: CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C
Molecular Formula: C16H22O5
Molecular Weight: 294.347

γ-Hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid

CAS No.: 1948-76-1

Main Products

VCID: VC0157358

Molecular Formula: C16H22O5

Molecular Weight: 294.347

γ-Hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid - 1948-76-1

CAS No. 1948-76-1
Product Name γ-Hydroxy-γ,2,4,5-tetramethyl-3,6-dioxocyclohexa-1,4-diene-1-hexanoic acid
Molecular Formula C16H22O5
Molecular Weight 294.347
IUPAC Name 4-hydroxy-4-methyl-6-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)hexanoic acid
Standard InChI InChI=1S/C16H22O5/c1-9-10(2)15(20)12(11(3)14(9)19)5-7-16(4,21)8-6-13(17)18/h21H,5-8H2,1-4H3,(H,17,18)
Standard InChIKey LRYFTDGIIUTFFA-UHFFFAOYSA-N
SMILES CC1=C(C(=O)C(=C(C1=O)C)CCC(C)(CCC(=O)O)O)C
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator